

Chemical structure and properties of 2-Chlorothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chlorothieno[3,2-b]pyridine

CAS No.: 94191-14-7

Cat. No.: B3361939

[Get Quote](#)

Technical Guide: 2-Chlorothieno[3,2-b]pyridine

CAS Registry Number: 94191-14-7 Formula: C₇H₄ClNS Molecular Weight: 169.63 g/mol [\[1\]](#)[\[2\]](#)

Executive Summary

2-Chlorothieno[3,2-b]pyridine is a fused bicyclic heteroaromatic compound consisting of a pyridine ring fused to a thiophene ring. Unlike its isomer 7-chlorothieno[3,2-b]pyridine, which is functionalized on the pyridine ring, the 2-chloro derivative carries the halogen on the thiophene moiety (position

to the sulfur). This specific substitution pattern renders the molecule a valuable electrophile for palladium-catalyzed cross-coupling reactions, serving as a bioisostere for indole or quinoline in the development of kinase inhibitors (e.g., Haspin, VEGFR) and anti-platelet agents.

Chemical Structure and Properties[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The thieno[3,2-b]pyridine core is planar. The fusion of the electron-deficient pyridine ring with the electron-rich thiophene ring creates a dipole and distinct zones of reactivity. The 2-position

is electronically unique; while the thiophene ring is generally nucleophilic, the 2-chloro substituent activates this position for oxidative addition by transition metals.

Physicochemical Data[9]

Property	Value	Notes
Appearance	Off-white to pale yellow solid	Typical of halogenated thienopyridines
Melting Point	45–50 °C (Predicted)	Low-melting solid; distinct from 7-chloro isomer (35 °C)
Solubility	DMSO, DCM, Ethyl Acetate	Sparingly soluble in water
LogP	~2.6	Lipophilic scaffold suitable for CNS penetration
pKa	~2.9 (Conjugate acid)	Pyridine nitrogen is weakly basic

Structural Numbering

The numbering system is critical for distinguishing isomers.

- Sulfur (S): Position 1
- Thiophene Carbons: Positions 2 and 3[2][3][4][5][6][7][8]
- Bridgehead Carbons: 3a and 7a
- Pyridine Nitrogen: Position 4[4][7][8]
- Pyridine Carbons: Positions 5, 6, and 7[7]

(Note: Diagram represents the logic of the core structure. In the 2-chloro derivative, the Cl atom replaces the hydrogen at position 2).

Synthesis Pathways[4][10][11][12][15][16][17]

The most authoritative route for synthesizing **2-chlorothieno[3,2-b]pyridine** involves the regioselective lithiation of the parent heterocycle followed by electrophilic chlorination. This method exploits the acidity of the C2-proton, which is enhanced by the inductive effect of the sulfur atom and the fused pyridine ring.

Route A: Direct Lithiation-Chlorination (Recommended)

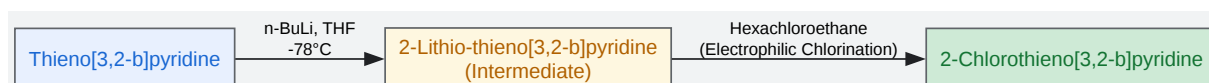
This protocol ensures high regioselectivity for the 2-position over the 3-position.

- Starting Material: Thieno[3,2-b]pyridine.[\[1\]](#)[\[9\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Reagents:
 - Butyllithium (n-BuLi), Hexachloroethane (C₂Cl₆) or Chloroacetic acid (CA) or Chloroacetyl chloride (CACl)
 - Chlorosuccinimide (NCS).
- Conditions: Anhydrous THF, -78 °C.

Mechanism: The C2 proton is the most acidic (

). Treatment with

n-BuLi at cryogenic temperatures generates the 2-lithio species, which is stable at -78 °C. Quenching with a source of "Cl⁺" yields the target.



[Click to download full resolution via product page](#)

Caption: Regioselective synthesis via lithiation at the C2 position.

Reactivity Profile & Applications

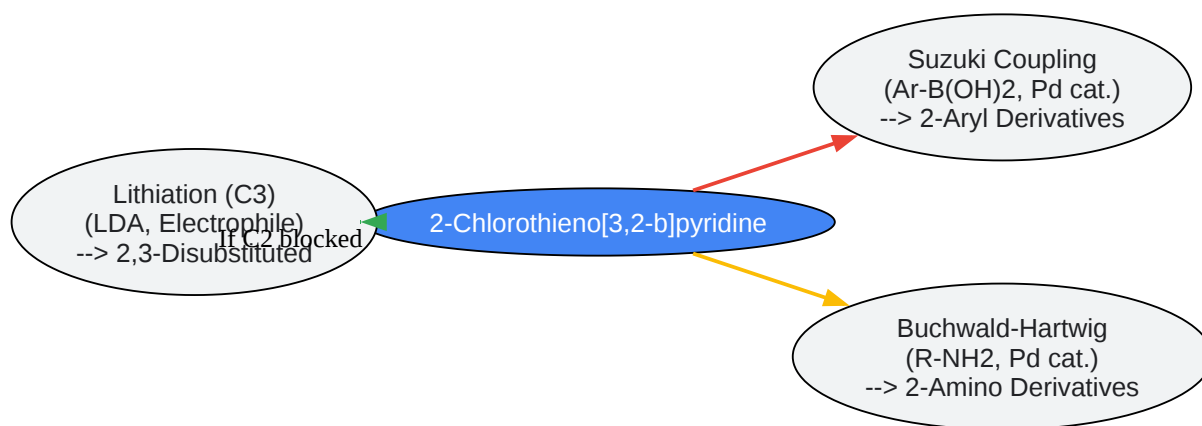
The 2-chloro substituent is a versatile handle for medicinal chemistry. While less reactive than the 2-bromo analog, it is sufficiently active for palladium-catalyzed cross-coupling reactions, particularly with modern phosphine ligands (e.g., XPhos, SPhos).

Key Transformations

- Suzuki-Miyaura Coupling: Formation of C–C bonds to attach aryl or heteroaryl groups. Used to build kinase inhibitor scaffolds.
- Buchwald-Hartwig Amination: Formation of C–N bonds.
- Stille Coupling: Reaction with organostannanes.

Medicinal Chemistry Utility

- Kinase Inhibition: The thieno[3,2-b]pyridine scaffold mimics the purine core of ATP, allowing it to bind in the hinge region of kinases like Haspin, VEGFR, and Src.
- Bioisosterism: It serves as a bioisostere for indole, improving metabolic stability and altering lipophilicity.



[Click to download full resolution via product page](#)

Caption: Divergent reactivity profile of the 2-chloro scaffold.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 2-Phenylthieno[3,2-b]pyridine from **2-Chlorothieno[3,2-b]pyridine**.

Reagents:

- **2-Chlorothieno[3,2-b]pyridine** (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- (0.05 equiv)
- Potassium Carbonate (, 2.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

- Setup: Charge a microwave vial or round-bottom flask with **2-chlorothieno[3,2-b]pyridine** (100 mg), phenylboronic acid (86 mg), and (163 mg).
- Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
- Catalyst: Add (24 mg) under a nitrogen stream.
- Reaction: Seal and heat to 90 °C for 4–12 hours (or 110 °C for 30 min in a microwave reactor).
- Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over .

- Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Critical Control Point: The 2-chloro bond is less labile than a 2-bromo bond. Efficient degassing is crucial to prevent catalyst deactivation by oxygen.

Safety and Handling

- Hazards: **2-Chlorothieno[3,2-b]pyridine** is an irritant to eyes, skin, and the respiratory system.^[9]
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen).
- Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous chemical waste.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11275251, 7-Chlorothieno[3,2-b]pyridine (Isomer comparison). Retrieved from [\[Link\]](#)
- MDPI. (2020).^[12] Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity. (Discusses Suzuki coupling on the scaffold). Retrieved from [\[Link\]](#)^[11]
- Google Patents. (2021). WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds. (Cites 7-bromo-**2-chlorothieno[3,2-b]pyridine** as intermediate).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.^{[12][13][14][15][16]} Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 94191-14-7,2-Chlorothieno\[3,2-b\]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)
- [2. molcore.com \[molcore.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Unusual Oxidative Dimerization in the 3-Aminothieno\[2,3-b\]pyridine-2-carboxamide Series - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Unusual Oxidative Dimerization in the 3-Aminothieno\[2,3-b\]pyridine-2-carboxamide Series - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine → lithium exchange reactions of thieno\[3,2-b\]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. mdpi.com \[mdpi.com\]](#)
- [9. 7-Chlorothieno\[3,2-b\]pyridine | C7H4ClNS | CID 11275251 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [10. WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido\[3,4-d\]pyrimidine compounds - Google Patents \[patents.google.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. m.youtube.com \[m.youtube.com\]](#)
- [13. scholarship.claremont.edu \[scholarship.claremont.edu\]](#)
- [14. myers.faculty.chemistry.harvard.edu \[myers.faculty.chemistry.harvard.edu\]](#)
- [15. youtube.com \[youtube.com\]](#)
- [16. Suzuki Coupling \[organic-chemistry.org\]](#)
- [To cite this document: BenchChem. \[Chemical structure and properties of 2-Chlorothieno\[3,2-b\]pyridine\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3361939/docs#chemical-structure-and-properties-of-2-chlorothieno-3-2-b-pyridine\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)